Amygdalin

Content Navigation

Crude amygdalin products often contain neoamygdalin (L-isomer) and prunasin, leading to irreproducible enzyme kinetics and inaccurate toxicity data. This analytically pure D-amygdalin standard eliminates those variables. • HPLC-verified purity ensures consistent stoichiometric HCN release for food safety cyanogenic assays. • Controlled hydrolysis rate (0.57 nmol/min/mg) provides reliable substrate for β-glucosidase and amygdalin hydrolase studies. • Epimerization-resistant under recommended storage, avoiding the confounding effects of isoamygdalin mixtures.

CAS Number

Product Name

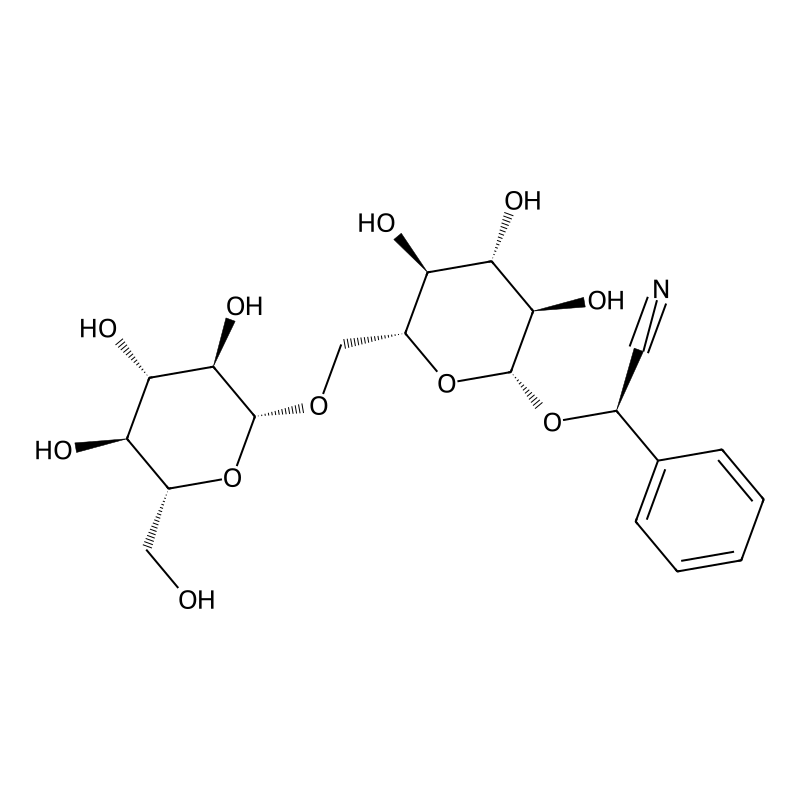

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Amygdalin (D-mandelonitrile-β-D-gentiobioside) is a naturally occurring cyanogenic diglucoside widely utilized as an analytical reference standard and a specific biochemical substrate. In industrial and laboratory settings, highly pure amygdalin is critical for standardizing food safety assays targeting cyanogenic toxicity, evaluating β-glucosidase and amygdalin hydrolase (AH) enzymatic kinetics, and serving as a reproducible precursor for in vitro metabolic studies. Unlike crude plant extracts, procurement of analytically pure amygdalin ensures a controlled stoichiometric release of mandelonitrile and hydrogen cyanide under specific enzymatic cleavage, providing a reliable baseline for quantitative chemoinformatics and pharmacological modeling [1].

Research Fit

Enzyme-prodrug activation and cytotoxicity research

Stereochemical control and epimer stability studies

Analytical reference for natural product profiling

Substituting pure D-amygdalin with crude aqueous extracts, closely related monoglucosides (like prunasin), or synthetic analogs (like laetrile) introduces severe reproducibility failures in biochemical assays. In aqueous environments above 40°C, natural D-amygdalin rapidly epimerizes into the less pharmacologically active L-isomer (neoamygdalin), meaning poorly processed generic extracts often contain unpredictable isomeric ratios that skew dose-response curves [1]. Furthermore, amygdalin is frequently conflated with laetrile; however, amygdalin is a natural gentiobioside requiring a two-step enzymatic cleavage, whereas laetrile is a semi-synthetic glucuronide with distinct metabolic kinetics [2]. Finally, substituting with the monoglucoside prunasin fundamentally alters assay timelines, as prunasin bypasses the initial amygdalin hydrolase cleavage step, hydrolyzing more than twice as fast in standard β-glucosidase models[3].

Substitution Risk

Prunasin metabolite

Markedly different systemic exposure profiles limit direct substitution for prodrug activation studies.

Neoamygdalin epimer

Commercial preparations may contain S-epimer and degradation products, confounding stereochemical purity.

Linamarin analog

Poorly hydrolyzed by amygdalin-specific hydrolases; cannot substitute for enzyme-specific activation studies.

References

- [1] Wang, Y., et al. (2023). Isomerization and Stabilization of Amygdalin from Peach Kernels. Molecules, 28(11), 4562.

- [2] El-Desouky, M. A., et al. (2023). Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives. Pharmaceutics, 15(9), 2322.

- [3] Frakes, R. A., & Sharma, R. P. (1986). Comparative metabolism of linamarin and amygdalin in hamsters. Food and Chemical Toxicology, 24(5), 417-420.

Enzymatic Hydrolysis: Amygdalin vs. Prunasin

When selecting a substrate for cyanogenic enzyme assays, the structural complexity of the glycoside directly dictates the cleavage rate. In comparative in vitro models utilizing crude β-glucosidase, the diglucoside amygdalin demonstrates a controlled, sequential hydrolysis rate, whereas its monoglucoside counterpart, prunasin, is cleaved significantly faster. Specifically, at 10^-3 M substrate concentrations, amygdalin exhibits a hydrolysis rate of 0.57 nmol/min/mg protein, compared to prunasin which hydrolyzes at 1.39 nmol/min/mg protein [1].

| Evidence Dimension | Enzymatic hydrolysis rate (cyanide liberation) |

| Target Compound Data | Amygdalin: 0.57 nmol/min/mg protein (Km = 3.63 × 10^-5 M) |

| Comparator Or Baseline | Prunasin: 1.39 nmol/min/mg protein |

| Quantified Difference | Prunasin hydrolyzes 2.44x faster than amygdalin under identical assay conditions. |

| Conditions | 10^-3 M substrate concentration with crude β-glucosidase preparation. |

Buyers designing multi-step enzymatic degradation assays must procure amygdalin to accurately measure the initial amygdalin hydrolase (AH) cleavage step, which prunasin completely bypasses.

Cmax ~80× higher for prunasin

AUC ~66× higher for prunasin

Isomeric Stability and Neoamygdalin Formation

The procurement of highly pure, dry D-amygdalin is critical because the compound is highly susceptible to epimerization in poorly controlled aqueous environments. Research demonstrates that at temperatures exceeding 40°C in water, D-amygdalin converts to L-amygdalin (neoamygdalin). In boiling water, this epimerization increases rapidly, stabilizing at a 53% L-amygdalin ratio after 2 hours [1]. In contrast, pure D-amygdalin maintained in dry conditions or extracted/stored in high-concentration ethanol exhibits negligible isomerization (isomer ratio of ~0.04) [1].

| Evidence Dimension | Epimerization to L-amygdalin (Neoamygdalin) |

| Target Compound Data | Dry/Ethanol-processed Amygdalin: ~0.04 isomer ratio (negligible epimerization) |

| Comparator Or Baseline | Aqueous extraction at 100°C: 53% conversion to L-amygdalin after 2 hours |

| Quantified Difference | Aqueous heating induces >50% loss of the pure D-isomer, whereas optimized non-aqueous handling preserves >95% D-isomer purity. |

| Conditions | Aqueous heating at 100°C for 2 hours vs. dry/ethanol conditions. |

Procurement of analytically pure D-amygdalin prevents the loss of target pharmacological activity and ensures baseline reproducibility that is impossible to achieve with crude aqueous extracts.

143-fold reduction

Structural Divergence: Amygdalin vs. Laetrile

Amygdalin is frequently misidentified or substituted with laetrile in literature and generic supplier catalogs, but the two are structurally and metabolically distinct. Amygdalin is a natural D-mandelonitrile-β-D-gentiobioside containing two glucose molecules. In contrast, laetrile is a semi-synthetic derivative structurally defined as a mandelonitrile β-glucuronide [1]. This difference in the sugar moiety means that true amygdalin requires specific β-glucosidase/amygdalin hydrolase activity for catabolism, whereas glucuronide-based laetrile interacts differently with hepatic and cellular enzymes[1].

| Evidence Dimension | Molecular structure and enzymatic target |

| Target Compound Data | Amygdalin: Gentiobioside (requires β-glucosidase/AH) |

| Comparator Or Baseline | Laetrile: Glucuronide (semi-synthetic, different enzymatic affinity) |

| Quantified Difference | Distinct sugar moieties (gentiobiose vs. glucuronic acid) dictate entirely different catabolic pathways. |

| Conditions | Molecular structure comparison for metabolic assay selection. |

Buyers conducting precise metabolic tracking or natural product profiling must verify they are procuring true gentiobioside amygdalin, as synthetic glucuronide analogs will invalidate enzyme-specific results.

Food Safety Chromatography Calibration

Due to its precise retention time and susceptibility to epimerization, pure D-amygdalin is the required analytical standard for HPLC/UV quantification of cyanogenic glycosides in agricultural products (e.g., Prunus species), ensuring compliance with toxicity limits[1].

Multi-Step Enzymatic Kinetics Substrate

Because it hydrolyzes at a controlled rate of 0.57 nmol/min/mg compared to its faster monoglucoside counterpart (prunasin), amygdalin is the optimal substrate for isolating and measuring specific amygdalin hydrolase (AH) and β-glucosidase activity in biochemical models [2].

In Vitro Cytotoxicity Precursor

Utilizing analytically pure D-amygdalin avoids the confounding variables introduced by neoamygdalin (L-isomer) mixtures found in crude extracts, providing a reliable baseline for dose-dependent apoptosis and oxidative stress assays in specific cell lines [3].

Application Fit

References

- [1] Wang, Y., et al. (2023). Isomerization and Stabilization of Amygdalin from Peach Kernels. Molecules, 28(11), 4562.

- [2] Frakes, R. A., & Sharma, R. P. (1986). Comparative metabolism of linamarin and amygdalin in hamsters. Food and Chemical Toxicology, 24(5), 417-420.

- [3] El-Desouky, M. A., et al. (2023). Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives. Pharmaceutics, 15(9), 2322.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

...PLANT GLYCOSIDES ARE CHARACTERIZED BY PRODN OF CYANIDE, TOGETHER WITH A SUGAR & AROMATIC ALDEHYDE, ON ENZYMIC OR ACID HYDROLYSIS. COMMON EXAMPLES ARE AMYGDALIN (GENTIOBIOSE + BENZALDEHYDE + HCN) WHICH IS PRESENT IN BITTER ALMONDS... AN ENZYME COMPLEX, EMULSIN, IS PRESENT TOGETHER WITH GLYCOSIDES IN PLANT TISSUES & CATALYZES THE HYDROLYSIS OF GLYCOSIDES, FIRST TO MANDELONITRILE OR P-HYDROXYMANDELONITRILE, & THEN TO BENZALDEHYDE OR P-HYDROXYBENZALDEHYDE, & HCN. ... THE ALDEHYDES ARE OXIDIZED TO CORRESPONDING AROMATIC ACIDS & EXCRETED AS PEPTIDE CONJUGATES.

...VARIOUS PRUNUS SPECIES CONTAIN...AMYGDALIN, WHICH IS HYDROLYZED BY ENZYME EMULSIN... IN INTACT PLANT NO SUCH ACTION TAKES PLACE; IT IS NOT UNTIL PLANT TISSUE IS DAMAGED OR STARTS TO DECAY THAT LIBERATION OF HCN BEGINS.

BREAKDOWN /OF GLYCOSIDES/ OFTEN OCCURS MORE READILY OR MORE RAPIDLY IN RUMEN THAN IN DIGESTIVE TRACT OF MONOGASTRIC ANIMALS. ALSO, SMALL MOLECULES CAN BE ABSORBED AT THE RUMEN & THUS ENTER CIRCULATION RAPIDLY. BREAKDOWN OF CYANOGENIC GLYCOSIDES, SUCH AS AMYGDALIN, FROM MEMBERS OF ROSE FAMILY...IS AN EXAMPLE.

For more Metabolism/Metabolites (Complete) data for AMYGDALIN (9 total), please visit the HSDB record page.

Beta-glucosidase, one of the enzymes that catalyzes the release of the cyanide from amygdalin, is present in human small intestine and in a variety of common foods. This leads to an unpredictable and potentially lethal toxicity when amygdalin or Laetrile is taken orally. (L402) Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

ALTHOUGH AMYGDALIN HAS BEEN REPORTED TO HAVE BEEN USED IN CANCER CHEMOTHERAPY SINCE 1845, THERE IS AN ABSENCE OF PUBLISHED DATA SUBSTANTIATING ITS ANTICANCER ACTIVITY. THE TERM AMYGDALIN IS CURRENTLY USED INTERCHANGEABLY WITH LAETRILE.

THE RECENT US SUPREME COURT RULINGS DEALING WITH CASES OF LAETRILE (AMYGDALIN) USE ARE DISCUSSED. THE COURT DECIDED THAT LAETRILE WAS INEFFECTIVE AS AN ANTINEOPLASTIC AGENT FOR THE TERMINALLY ILL.

Analytic Laboratory Methods

THE INVESTIGATION OF 3 INJECTABLE DOSAGE FORMS OF AMYGDALIN AND DETERMINATION OF THEIR CYANIDE CONTENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, GAS CHROMATOGRAPHY, MICRODIFFUSION ANALYSIS & NMR SPECTROSCOPY ARE PRESENT.

NMR ANALYTICAL PROCEDURES WERE DESCRIBED FOR THE QUALITATIVE & QUANTITATIVE DETERMINATION OF AMYGDALIN. THE SPECTRUM WAS VERY SPECIFIC FOR AMYGDALIN, PARTICULARLY THE SUGAR REGION.

AMYGDALIN WAS HYDROLYZED BY BETA-GLUCOSIDASE. THE LIBERATED BENZALDEHYDE WAS CONVERTED BY PENTAFLUOROBENZYLOXYLAMINE TO ITS O-PENTAFLUOROBENZYL OXIME. THE LATTER WAS DETERMINED BY GC USING A FLAME IONIZATION OR ELECTRON CAPTURE DETECTOR.

AMYGDALIN WAS DETERMINED IN APRICOT KERNEL & APRICOT PRODUCTS BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.

Clinical Laboratory Methods

AMYGDALIN WAS DETERMINED IN TISSUES OR SERUM INDIRECTLY OR DIRECTLY. IN THE INDIRECT METHOD, SERUM OR TISSUE HOMOGENATES WERE INCUBATED WITH BETA-GLUCOSIDASE & THE INCUBATE HYDROLYZED WITH AMMONIUM HYDROXIDE, ACIDIFIED, EXTRACTED WITH 95:5 METHYLENE CHLORIDE-HEPTANE, & THE FORMED BENZALDEHYDE DETERMINED SPECTROPHOTOMETRICALLY AT 243 NM OR BY MASS FRAGMENTOGRAPHY. IN THE DIRECT METHOD, AMYGDALIN WAS DETERMINED AFTER EXTRACTION WITH ACETONE BY TLC, HPLC & GC.

Explore Compound Types